4-Amino-1H-indazole-6-carboxylic acid chemical properties
4-Amino-1H-indazole-6-carboxylic acid chemical properties
An In-depth Technical Guide to 4-Amino-1H-indazole-6-carboxylic acid: Properties and Applications
Introduction: The Privileged Indazole Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology. Among them, the indazole ring system—a bicyclic structure fusing benzene and pyrazole rings—has emerged as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally valuable in drug discovery.[1] The thermodynamic stability of the 1H-indazole tautomer, in particular, makes it a recurring motif in a wide array of pharmacologically active agents.[2] Molecules built upon this core exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV effects.[2][3]
This guide provides a detailed technical overview of 4-Amino-1H-indazole-6-carboxylic acid, a key building block for medicinal chemists. By possessing both an amine and a carboxylic acid, this molecule offers two distinct, chemically orthogonal handles for derivatization, enabling the systematic construction of compound libraries for screening and lead optimization. We will explore its core chemical properties, reactivity, spectroscopic profile, and strategic applications in drug development.
PART 1: Core Chemical and Physical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and research.
Chemical Structure and Identity
4-Amino-1H-indazole-6-carboxylic acid is a substituted indazole characterized by an amino group at position 4 and a carboxylic acid at position 6.
Caption: Chemical structure of 4-Amino-1H-indazole-6-carboxylic acid.
Physicochemical Data
Quantitative data provides a baseline for selecting appropriate solvents, predicting behavior in physiological environments, and designing purification strategies. The data for the parent compound, 1H-Indazole-6-carboxylic acid, serves as a useful reference.
| Property | Value | Source |
| CAS Number | 885519-89-1 | |
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight | 177.16 g/mol | |
| Form | Solid / Crystalline Powder | |
| Melting Point | >300 °C (Decomposes) (Predicted) | |
| pKa (Predicted) | 4.01 ± 0.30 (Acidic), 2.5 ± 0.5 (Basic) | [4] |
| Solubility | Sparingly soluble in water; soluble in DMSO and DMF. | [5] |
Note: Some properties are predicted or based on the closely related analog 1H-indazole-6-carboxylic acid due to limited experimental data for the specific title compound.
PART 2: Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of a building block are critical for its utility.
Synthetic Pathways
While specific, optimized procedures for 4-Amino-1H-indazole-6-carboxylic acid are proprietary or sparsely published, a plausible synthesis can be devised from commercially available starting materials based on established indazole formation methodologies, such as the nitrosation of indoles.[6] A general workflow involves the construction of the indazole core followed by functional group manipulation.
Caption: A potential synthetic workflow for 4-Amino-1H-indazole-6-carboxylic acid.
Core Reactivity
The molecule's reactivity is dominated by its two primary functional groups, which can be addressed selectively.
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Carboxylic Acid (-COOH): This group is the primary site for forming amide bonds, a cornerstone of medicinal chemistry. Standard coupling reagents (e.g., EDC, HOBT) readily activate the acid for reaction with a diverse range of primary and secondary amines to generate libraries of amides.[7] It can also be converted to esters or reduced to a primary alcohol. The acidity of the carboxylic acid is influenced by the electron-donating amino group and the aromatic ring system.[8]
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Aromatic Amine (-NH₂): The amino group is a versatile nucleophile. It can undergo acylation to form amides, sulfonamides, or ureas. It can also be subjected to alkylation or used in reductive amination protocols. Furthermore, it can be converted to a diazonium salt, which is a gateway to a wide array of other functional groups (e.g., halogens, hydroxyls) via Sandmeyer-type reactions.
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Indazole Ring: The bicyclic system is aromatic and can undergo electrophilic substitution, although the existing substituents will direct incoming electrophiles. The N1 position of the indazole ring is nucleophilic and can be alkylated or acylated, a common strategy for modifying the scaffold's properties.[9]
Caption: Key reactive sites on the 4-Amino-1H-indazole-6-carboxylic acid scaffold.
PART 3: Spectroscopic and Analytical Profile
Spectroscopic data is essential for reaction monitoring and final product characterization. While a definitive spectrum for the title compound is not publicly available, a predicted profile can be extrapolated from known data of similar structures.
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¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the three aromatic protons on the indazole ring, likely appearing as singlets or narrow doublets between 7.0 and 8.5 ppm. The broad signals for the carboxylic acid proton (>12 ppm), the indazole N-H proton (~13 ppm), and the amine N-H protons (~5-6 ppm) would also be visible.[4]
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¹³C NMR: The spectrum would show eight distinct carbon signals. The carboxyl carbon would be the most downfield (~165-170 ppm). The six aromatic carbons would appear in the typical 110-150 ppm range.[9]
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Mass Spectrometry (MS): In ESI+ mode, the molecule would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 178.1.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretches from the amine and indazole ring (~3100-3500 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).[4]
PART 4: Application in Drug Discovery
Core Building Block for Combinatorial Chemistry
The primary value of 4-Amino-1H-indazole-6-carboxylic acid lies in its role as a bifunctional scaffold. The carboxylic acid and amine groups serve as anchor points for combinatorial derivatization, allowing for the rapid synthesis of focused compound libraries. A common and crucial workflow is amide bond formation.
Exemplary Protocol: Amide Coupling
Causality: This protocol uses EDC (a water-soluble carbodiimide) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt is added to prevent side reactions (like N-acylurea formation) and racemization by forming an active ester, which then reacts cleanly with the incoming amine. A tertiary amine base like TEA or DIPEA is used to neutralize the HCl salt of EDC and the acid formed during the reaction.
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Preparation: Dissolve 4-Amino-1H-indazole-6-carboxylic acid (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Activation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir at room temperature for 15-30 minutes.[7]
-
Coupling: Add the desired amine (1.0-1.2 equiv) and triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equiv).
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Carboxylic Acid Bioisosteres
While the carboxylic acid group is vital for interacting with many biological targets, its properties (acidity, polarity) can lead to poor pharmacokinetic profiles, such as low membrane permeability and rapid metabolic clearance.[10][11] In drug optimization, this group is often replaced with a bioisostere—a different functional group with similar physical and chemical properties that can maintain biological activity while improving drug-like characteristics.[10] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain sulfonamides.[11] This indazole scaffold is an ideal platform for exploring such bioisosteric replacements.
PART 5: Safety and Handling
As a research chemical, 4-Amino-1H-indazole-6-carboxylic acid requires careful handling. The toxicological properties have not been fully investigated.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12][13] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[12][13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
-
Hazards: While specific data is limited, related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[12] Assume the compound is hazardous and handle with appropriate care.
References
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13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. (URL: [Link])
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